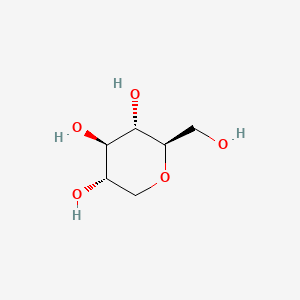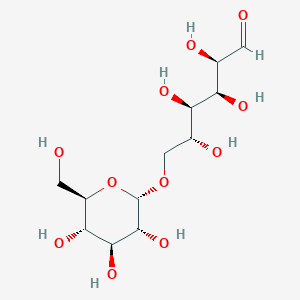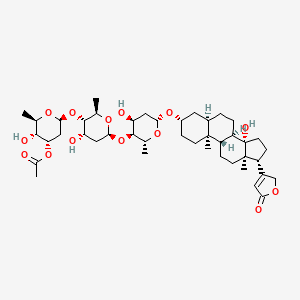
potassium;2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-hydroxypropanoate, also known as potassium lactate, is a potassium salt of lactic acid. It is commonly used in the food industry as a preservative and acidity regulator. The compound has the molecular formula C3H5KO3 and a molecular weight of 128.17 g/mol . It is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxypropanoate can be synthesized by neutralizing lactic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then concentrated and purified .
Industrial Production Methods: In industrial settings, the production of potassium 2-hydroxypropanoate involves the large-scale neutralization of lactic acid with potassium hydroxide. The process is optimized to ensure high yield and purity. The final product is often available as a concentrated aqueous solution .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate.
Reduction: It can be reduced to produce propylene glycol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Depending on the substituent, various derivatives of lactic acid.
Applications De Recherche Scientifique
Potassium 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffer and nutrient in cell culture media.
Medicine: It is used in intravenous solutions to correct electrolyte imbalances.
Industry: It is used as a preservative and acidity regulator in food products
Mécanisme D'action
The mechanism of action of potassium 2-hydroxypropanoate involves its dissociation into potassium ions and lactate ions in aqueous environments. The lactate ions can participate in metabolic pathways, such as gluconeogenesis, where they are converted into glucose in the liver. The potassium ions help maintain electrolyte balance and proper cellular function .
Comparaison Avec Des Composés Similaires
- Sodium 2-hydroxypropanoate (Sodium lactate)
- Calcium 2-hydroxypropanoate (Calcium lactate)
- Magnesium 2-hydroxypropanoate (Magnesium lactate)
Comparison:
- Sodium 2-hydroxypropanoate: Similar in function but contains sodium instead of potassium. It is also used as a preservative and acidity regulator.
- Calcium 2-hydroxypropanoate: Contains calcium and is often used as a calcium supplement in addition to its preservative properties.
- Magnesium 2-hydroxypropanoate: Contains magnesium and is used for its nutritional benefits as well as its preservative properties .
Potassium 2-hydroxypropanoate is unique due to its potassium content, which makes it particularly useful in applications where potassium supplementation is desired.
Propriétés
IUPAC Name |
potassium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














